![molecular formula C23H16BrN3 B2379738 3-(4-Bromphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]chinolin CAS No. 901228-45-3](/img/structure/B2379738.png)
3-(4-Bromphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and methyl groups on the phenyl rings can influence its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Wirkmechanismus
Target of Action
The compound “3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazolo-quinoline analogue . Its primary target is the Enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a critical enzyme involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to an intrasubunit cavity . This interaction activates the channel via a mechanism that is distinct from conventional agonists . The binding of the compound to InhA inhibits the synthesis of mycolic acids, thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The compound’s action affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, leading to a deficiency in the bacterial cell wall. This disruption can inhibit the growth and proliferation of the bacteria .
Pharmacokinetics
Similar compounds have been shown to exhibit favorable pharmacokinetic properties
Result of Action
The compound’s action results in significant antitubercular activity . Six derivatives of the compound displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard drug, pyrazinamide . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Biochemische Analyse
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a bromophenyl-substituted hydrazine derivative, which is then reacted with a suitable quinoline precursor under acidic or basic conditions to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure without the pyrazole ring, used in antimalarial drugs like quinine.
Pyrazoloquinoline: Similar core structure but without the bromine and methyl substitutions.
4-bromoquinoline: Contains the bromine substitution but lacks the pyrazole ring.
Uniqueness
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of the pyrazoloquinoline core with bromine and methyl substitutions. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNLMKEPJMUNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/new.no-structure.jpg)
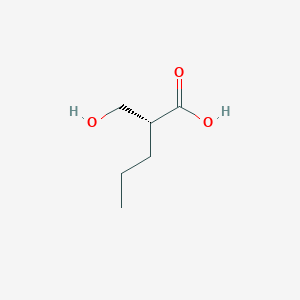
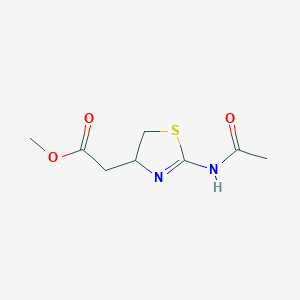
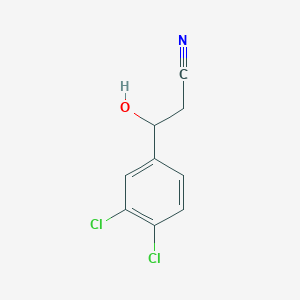
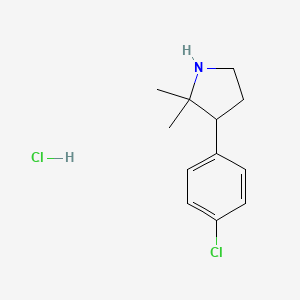
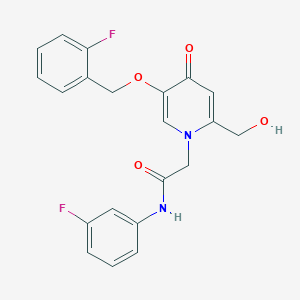
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)
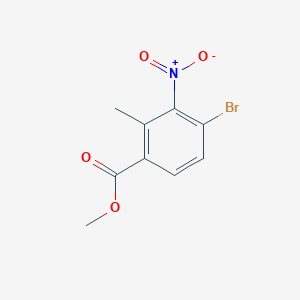
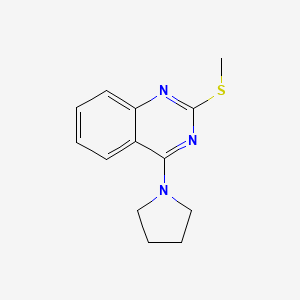
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
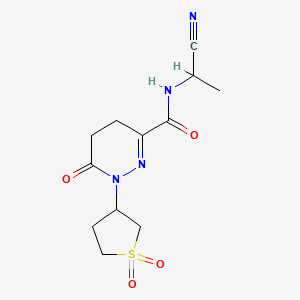
![ETHYL 2-{2-[(5-{[(3-FLUOROPHENYL)FORMAMIDO]METHYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2379676.png)
